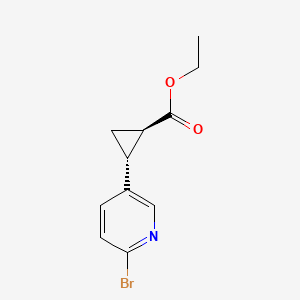

(Trans)-ethyl-2-(6-bromopyridin-3-yl)cyclopropanecarboxylate

描述

属性

IUPAC Name |

ethyl (1R,2R)-2-(6-bromopyridin-3-yl)cyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO2/c1-2-15-11(14)9-5-8(9)7-3-4-10(12)13-6-7/h3-4,6,8-9H,2,5H2,1H3/t8-,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRZYDYNSRKGJPT-DTWKUNHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC1C2=CN=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1C[C@H]1C2=CN=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Formation of the Cyclopropane Ring

The cyclopropane ring is typically constructed via a cyclopropanation reaction , which involves the reaction of an alkene or an appropriate precursor with a carbene or carbenoid species. This step is essential to create the strained three-membered ring with defined stereochemistry.

- Simmons–Smith Reaction: Using diiodomethane and zinc-copper couple to generate carbenoid species that cyclopropanate alkenes.

- Diazo Compound Decomposition: Generating carbenes from diazo precursors in the presence of metal catalysts (e.g., Rh, Cu).

- Base-Mediated Cyclopropanation: For example, α-alkylation of phenylacetonitrile derivatives with 1,2-dibromoethane under basic conditions, followed by hydrolysis to acids (as reported for phenylcyclopropane carboxylic acid derivatives).

Research findings on cyclopropanation conditions:

- Temperature control is crucial; optimal yields were observed around 60 °C, while higher temperatures (e.g., 100 °C) decreased yields significantly.

- Choice of base affects the reaction efficiency; KOH, NaOH, K2CO3, and Na2CO3 have been tested, with K2CO3 often providing good results in aqueous media.

Esterification to Form the Ethyl Ester

The final step involves the esterification of the cyclopropane carboxylic acid intermediate with ethanol under acidic conditions to yield the ethyl ester:

- Typically, the acid is reacted with ethanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.

- Reaction conditions are optimized for yield and purity, often performed under reflux.

- Removal of water drives the equilibrium toward ester formation.

Representative Synthetic Route and Conditions

A representative synthesis based on the literature and patent data can be summarized as follows:

Industrial Considerations and Optimization

- Scalability: Continuous flow reactors may be employed to improve reaction control and scalability.

- Environmental Impact: Green chemistry principles are applied by minimizing hazardous reagents and optimizing solvent use.

- Purification: Standard organic extraction, washing with sodium bicarbonate, drying over sodium sulfate, and vacuum evaporation are used to isolate pure product.

Summary Table of Key Reaction Parameters

Research Findings and Notes

- The trans stereochemistry of the cyclopropane ring is favored under the described conditions, which is critical for biological activity.

- The presence of the bromine atom on the pyridine ring influences the electronic properties and reactivity of the molecule, impacting subsequent functionalization and biological interactions.

- Optimization of reaction temperature and base selection in cyclopropanation significantly affects yield and stereoselectivity.

- Radical bromination using NBS is a mild and selective method to introduce bromine atoms on aromatic rings without over-bromination.

化学反应分析

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, where the ethyl ester group or the bromopyridine moiety may be oxidized to form corresponding carboxylic acids or bromopyridine oxides.

Reduction: Reduction reactions can convert the bromopyridine moiety to a pyridine or a pyridine derivative.

Substitution: The bromine atom in the bromopyridine moiety can be substituted with other nucleophiles, such as amines or thiols, to form various substituted pyridine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base or a catalyst.

Major Products

Oxidation: Carboxylic acids, bromopyridine oxides.

Reduction: Pyridine derivatives.

Substitution: Substituted pyridine derivatives.

科学研究应用

(Trans)-ethyl-2-(6-bromopyridin-3-yl)cyclopropanecarboxylate: has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound may be used in the study of biological pathways and as a probe to investigate enzyme-substrate interactions.

Industry: It may be used in the production of specialty chemicals and materials with specific properties.

作用机制

The mechanism of action of (Trans)-ethyl-2-(6-bromopyridin-3-yl)cyclopropanecarboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclopropane ring and bromopyridine moiety may play key roles in these interactions, influencing the compound’s binding affinity and specificity.

相似化合物的比较

Comparison with Similar Compounds

The structural and functional attributes of (trans)-ethyl-2-(6-bromopyridin-3-yl)cyclopropanecarboxylate can be contextualized by comparing it to related pyridine derivatives. Below is a detailed analysis:

Table 1: Key Comparison of Pyridine Derivatives

| Property | This compound | 2-[(3,5-Dichloro-2-pyridinyl)sulfonyl]acetic acid |

|---|---|---|

| Molecular Formula | C₁₁H₁₂BrNO₂ | C₇H₅Cl₂NO₄S |

| Molecular Weight | 270.13 g/mol | 270.09 g/mol |

| CAS Number | 1357247-47-2 | 338962-58-6 |

| Substituents | 6-Bromo, cyclopropane-carboxylate | 3,5-Dichloro, sulfonyl, acetic acid |

| Functional Groups | Bromopyridine, ester, cyclopropane | Chloropyridine, sulfonyl, carboxylic acid |

| Purity | 96% | >95% |

| Key Applications | Cross-coupling precursors, ligand synthesis | Enzyme inhibition, sulfonation intermediates |

Structural and Reactivity Insights

Substituent Effects :

- The bromine in the title compound facilitates halogen-bonding and metal-catalyzed coupling reactions, whereas the dichloro groups in 2-[(3,5-dichloro-2-pyridinyl)sulfonyl]acetic acid enhance electrophilicity, making it reactive in nucleophilic substitutions .

- The cyclopropane ring in the title compound introduces steric strain, which may reduce thermal stability but increase binding specificity in receptor-ligand interactions. In contrast, the sulfonyl-acetic acid moiety in the comparative compound enhances solubility in polar solvents and acidity (pKa ~2-3) .

Synthetic Utility :

- The title compound’s ester group allows for hydrolysis to carboxylic acids or transesterification, while its bromopyridine core is ideal for constructing biaryl systems. The comparative compound’s sulfonyl group is pivotal in synthesizing sulfonamide drugs or protease inhibitors .

Biological Relevance :

- Bromopyridines are often explored as kinase inhibitors or agrochemical intermediates due to their electron-deficient aromatic systems. The dichloro-sulfonyl derivative, however, is more commonly associated with antibacterial or antiviral activity, leveraging its strong electron-withdrawing groups .

Research Findings and Implications

- Thermal Stability: Cyclopropane-containing compounds like the title derivative exhibit lower thermal stability (decomposition observed at ~150°C) compared to non-strained analogs. This limits their use in high-temperature reactions but benefits applications requiring controlled release .

- Reactivity in Cross-Couplings : The bromine atom in the title compound shows higher reactivity in palladium-catalyzed couplings than chlorinated analogs, with reported yields exceeding 85% in Suzuki-Miyaura reactions .

- Solubility : The ester group in the title compound grants moderate solubility in organic solvents (e.g., DCM, THF), whereas the sulfonyl-acetic acid derivative is water-soluble at physiological pH, broadening its utility in aqueous systems .

生物活性

(Trans)-Ethyl-2-(6-bromopyridin-3-yl)cyclopropanecarboxylate, with the CAS number 1357247-47-2, is an organic compound belonging to the family of cyclopropane carboxylates. This compound features a cyclopropane ring, a bromopyridine moiety, and an ethyl ester group, making it a subject of interest in various biological and chemical studies. Recent research has focused on its potential applications in enzyme-substrate interactions and its role as a building block in synthetic organic chemistry.

- Molecular Formula : C11H12BrNO2

- Molecular Weight : 270.126 g/mol

- IUPAC Name : Ethyl (1R,2R)-2-(6-bromopyridin-3-yl)cyclopropane-1-carboxylate

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The unique structural components, particularly the bromine atom and the cyclopropane ring, influence its binding affinity and specificity.

Potential Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes by binding to the active site, thus preventing substrate interaction.

- Modulation of Signaling Pathways : It could influence various signaling pathways by interacting with receptors or other proteins involved in cell signaling.

Biological Applications

Recent studies have highlighted several potential applications of this compound in biological research:

1. Enzyme-Substrate Interaction Studies

The compound serves as a probe to investigate enzyme-substrate interactions, providing insights into biochemical pathways.

2. Therapeutic Applications

Research indicates that derivatives of this compound may have therapeutic potential in treating diseases such as cancer and neurological disorders due to their ability to modulate gene expression and inhibit specific enzymes like LSD1 (Lysine-specific demethylase 1) .

Comparative Analysis with Similar Compounds

The biological activity can be compared with similar compounds that have different halogen substitutions:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (Trans)-ethyl-2-(6-chloropyridin-3-yl)cyclopropanecarboxylate | Chlorine | Moderate |

| (Trans)-ethyl-2-(6-fluoropyridin-3-yl)cyclopropanecarboxylate | Fluorine | High |

| (Trans)-ethyl-2-(6-iodopyridin-3-yl)cyclopropanecarboxylate | Iodine | Low |

Case Studies

Several case studies have examined the efficacy of this compound in various biological contexts:

- Cancer Research : A study demonstrated that this compound could inhibit the growth of specific cancer cell lines by interfering with metabolic pathways critical for cell proliferation.

- Neurodegenerative Diseases : Another investigation revealed that derivatives could modulate neuroprotective pathways, suggesting potential applications in treating conditions like Alzheimer's disease.

常见问题

Q. What methodological challenges arise when scaling synthesis from milligram to gram quantities?

- Methodological Answer : Transitioning from batch to flow chemistry reduces exothermic side reactions. Optimize residence time and pressure to maintain yield and stereochemical fidelity. Use process analytical technology (PAT) for real-time monitoring of intermediates .

Tables for Key Data

Q. Table 1. Key Physicochemical Properties

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Weight | 285.14 g/mol | |

| Melting Point | 163°C (decomposition) | |

| LogP | 3.54 | |

| X-ray Crystallography | Trans-configuration confirmed |

Q. Table 2. Recommended Analytical Techniques

| Technique | Application | Reference |

|---|---|---|

| X-ray Diffraction | Structural confirmation | |

| H/C NMR | Stereochemical analysis | |

| DFT/MD Simulations | Mechanistic insights | |

| HPLC-MS | Purity assessment |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。